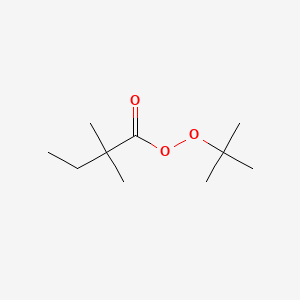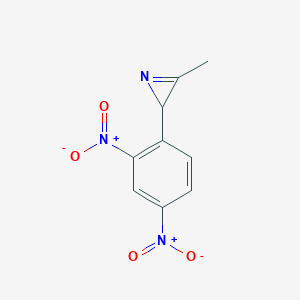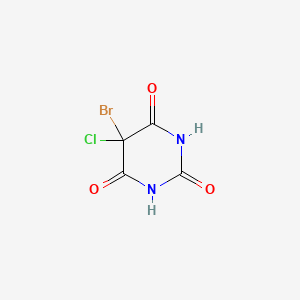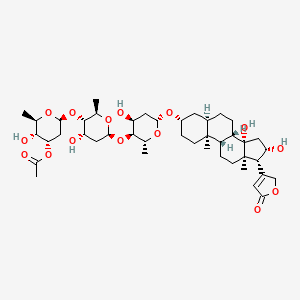
Desglucolanatoside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- is a complex organic compound known for its intricate structure and significant biological activity. This compound is part of the cardenolide family, which is known for its potent effects on the cardiovascular system. Cardenolides are naturally occurring compounds found in certain plants and are known for their ability to inhibit the sodium-potassium ATPase pump, which is crucial for cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- involves multiple steps, including glycosylation reactions to attach the sugar moieties and oxidation reactions to form the enolide structure. The reaction conditions typically require the use of specific catalysts and protecting groups to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. It often involves the extraction of precursor molecules from natural sources, followed by chemical modification to achieve the desired structure. Advanced techniques such as chromatography and crystallization are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the enolide structure to a more saturated form.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include saturated alcohols.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex natural products.
Biology: Investigated for its role in cellular signaling pathways and its effects on ion transport.
Medicine: Explored for its potential therapeutic effects in treating heart conditions due to its ability to inhibit the sodium-potassium ATPase pump.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control processes.
作用機序
The primary mechanism of action of this compound involves the inhibition of the sodium-potassium ATPase pump. By binding to this enzyme, the compound disrupts the balance of sodium and potassium ions across the cell membrane, leading to increased intracellular calcium levels. This effect is particularly significant in cardiac cells, where it enhances contractility and can be used to treat certain heart conditions.
類似化合物との比較
Digitoxin: Another cardenolide with similar effects on the sodium-potassium ATPase pump.
Ouabain: A cardenolide known for its potent inhibitory effects on the same enzyme.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure and arrhythmias.
Uniqueness: Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- is unique due to its specific glycosylation pattern and the presence of multiple deoxy sugars. This structural complexity contributes to its distinct biological activity and potential therapeutic applications.
特性
CAS番号 |
7242-40-2 |
|---|---|
分子式 |
C43H66O15 |
分子量 |
823.0 g/mol |
IUPAC名 |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8S,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)17-36(52-20)58-40-22(3)54-35(16-30(40)46)57-39-21(2)53-34(15-29(39)45)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(48)51-19-24)31(47)18-43(28,42)50/h13,20-22,25-32,34-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27+,28+,29+,30+,31+,32+,34+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 |
InChIキー |
PTTCKAPHKAXOPN-RVDMIWBYSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)O)O)C)C)C)C)OC(=O)C)O |
正規SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)


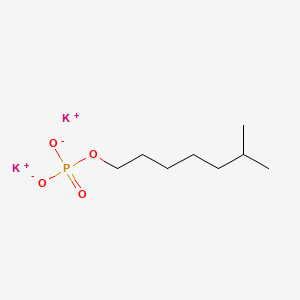


![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
